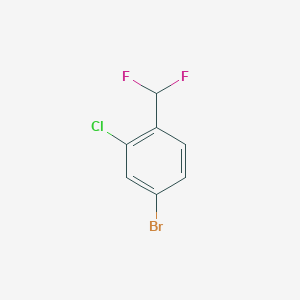

4-Bromo-2-chloro-1-(difluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-chloro-1-(difluoromethyl)benzene is a chemical compound with the molecular formula C7H4BrClF2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and difluoromethyl groups . The InChI code for this compound is 1S/C7H4BrClF2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H .Physical And Chemical Properties Analysis

The molecular weight of this compound is 241.46 g/mol . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Halogenated benzene derivatives are crucial intermediates in organic synthesis. Studies demonstrate the utility of such compounds in facilitating diverse chemical transformations. For example, bromo- and chloro-substituted benzenes have been used in ring halogenation reactions, showcasing their role in introducing additional halogen functionalities into aromatic compounds under catalytic conditions (Bovonsombat & Mcnelis, 1993). Moreover, these compounds participate in C-H activation processes, indicating their potential in constructing complex molecular architectures through direct functionalization of aromatic rings (Ben-Ari et al., 2006).

Material Science and Luminescence

Halogenated aromatics also find applications in material science, particularly in the synthesis of luminophores and electronic materials. The modification of benzene rings with halogens and other functional groups can lead to compounds with unique optical and electronic properties. For instance, the synthesis of bromo-, boryl-, and stannyl-functionalized benzene derivatives illustrates how such modifications can influence the properties of organic electronic materials (Reus et al., 2012).

Environmental Chemistry

The study of halogenated aromatic compounds extends into environmental chemistry, where their formation, degradation, and potential toxicity are of interest. Research on the mechanisms of dioxin formation from the pyrolysis of bromophenol derivatives underscores the environmental impact of halogenated organics when exposed to high temperatures, highlighting the significance of understanding their thermal behavior and transformation products (Evans & Dellinger, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2-chloro-1-(difluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDKWKXUJCNIFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)

![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2824854.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2824855.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2824858.png)